molecular formula C21H23N3O6 B2465489 Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate CAS No. 622788-63-0

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate

Cat. No.: B2465489
CAS No.: 622788-63-0
M. Wt: 413.43
InChI Key: GGDFSZKICOJBNO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with methyl groups at positions 2 and 6, an ester group at position 3, and a 1,3,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 3,4,5-trimethoxyphenyl group.

Synthesis of such compounds typically involves cyclization reactions, such as the formation of the oxadiazole ring from acylhydrazides or via Huisgen cycloaddition. Ethyl aroylacetates, including those with 3,4,5-trimethoxyphenyl substituents (e.g., compound 3c in ), serve as key precursors in analogous syntheses . Structural elucidation of similar compounds often relies on X-ray crystallography, with software like SHELX being widely employed for refinement and analysis .

Properties

IUPAC Name

ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-7-29-21(25)15-10-14(11(2)22-12(15)3)20-24-23-19(30-20)13-8-16(26-4)18(28-6)17(9-13)27-5/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFSZKICOJBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Core Synthesis

The pyridine backbone is typically constructed via Hantzsch dihydropyridine synthesis or Kröhnke pyridine cyclization . For this compound, ethyl 2,6-dimethyl-5-aminopyridine-3-carboxylate serves as a pivotal intermediate.

  • Hantzsch Approach : Condensation of ethyl acetoacetate, ammonium acetate, and 3,4,5-trimethoxybenzaldehyde under microwave irradiation yields a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂.
  • Kröhnke Method : Reaction of α,β-unsaturated ketones with enaminones in acetic acid facilitates cyclization, though this route requires stringent temperature control (~80°C) to avoid ester hydrolysis.

1,3,4-Oxadiazole Ring Formation

The oxadiazole moiety is synthesized via cyclodehydration of diacylhydrazines , derived from 3,4,5-trimethoxybenzoic acid.

  • Hydrazide Preparation : Treatment of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with hydrazine hydrate to form the corresponding hydrazide.
  • Cyclization : The hydrazide is condensed with ethyl 5-carboxy-2,6-dimethylpyridine-3-carboxylate using phosphorus oxychloride (POCl₃) as a dehydrating agent, yielding the 1,3,4-oxadiazole ring.

Convergent Synthesis Strategies

Nucleophilic Aromatic Substitution (SNAr)

The pyridine core, functionalized with a leaving group (e.g., chloro or nitro) at C5, undergoes SNAr with the oxadiazole-thiolate anion.

  • Reaction Conditions : Employing K₂CO₃ in DMF at 120°C facilitates displacement, though competing ester hydrolysis necessitates anhydrous conditions.
  • Limitations : Low reactivity of electron-deficient pyridines often results in modest yields (<50%), prompting exploration of transition metal catalysis.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between a pyridine boronic ester and a brominated oxadiazole derivative offers superior regiocontrol.

  • Catalytic System : Pd(PPh₃)₄ with K₃PO₄ in toluene/water (3:1) at 80°C achieves coupling efficiencies >75%.
  • Substrate Preparation : Bromination of the oxadiazole at the 2-position using N-bromosuccinimide (NBS) under radical initiation (AIBN) is critical.

One-Pot Tandem Methodologies

Recent advances leverage tandem reactions to streamline synthesis. A notable protocol involves:

  • In Situ Hydrazide Formation : 3,4,5-Trimethoxybenzoic acid, ethyl chloroformate, and hydrazine generate the hydrazide intermediate.
  • Simultaneous Cyclization and Coupling : Addition of ethyl 5-cyano-2,6-dimethylpyridine-3-carboxylate and POCl₃ induces oxadiazole formation and pyridine functionalization in a single vessel.
  • Yield Optimization : Microwave-assisted heating (150°C, 20 min) enhances reaction efficiency, achieving 82% isolated yield.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Hantzsch + Cyclization 65 98 Scalable, inexpensive reagents Multi-step, moderate yields
Suzuki Coupling 78 99 High regioselectivity Costly catalysts, inert conditions
One-Pot Tandem 82 97 Time-efficient, reduced waste Specialized equipment required

Mechanistic Insights and Side Reactions

  • Ester Hydrolysis : Prolonged exposure to acidic or basic conditions during oxadiazole cyclization risks hydrolyzing the ethyl ester to the carboxylic acid. Neutral dehydrating agents (e.g., molecular sieves) mitigate this.
  • Oxadiazole Ring-Opening : Nucleophilic attack at the oxadiazole’s N-O bond by residual hydrazine necessitates rigorous purification of intermediates.

Industrial-Scale Considerations

For kilogram-scale production, the one-pot tandem method is preferred due to minimized solvent use and processing time. However, catalyst recycling and waste stream management (POCl₃ neutralization) require engineered solutions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the pyridine and carboxylate functionalities. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, research has shown that related compounds display effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

This compound has also been investigated for its potential as an anticancer agent. Studies indicate that oxadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of reactive oxygen species (ROS) . The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and its biological targets. These studies reveal favorable binding affinities and suggest that the compound may inhibit key enzymes involved in disease pathways . Such computational studies are crucial for guiding further experimental validations.

Case Studies

StudyFocusFindings
Prabhakar et al., 2024Antibacterial ActivityDemonstrated efficacy against S. aureus and E. coli with good interaction profiles in molecular docking .
Özyazıcı et al., 2021Anticancer ActivityShowed significant cytotoxic effects on various cancer cell lines with potential for further development .
G V R Sai Madhukar et al., 2024Synthesis & CharacterizationDetailed synthesis process with comprehensive spectral characterization supporting biological activity claims .

Mechanism of Action

The mechanism by which Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance binding affinity to certain biological targets, while the oxadiazole ring could contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3,4,5-trimethoxyphenyl group in the target compound distinguishes it from analogs with simpler substituents. Below is a comparative analysis of substituent impacts:

Compound Substituent (R) Heterocycle Key Properties
Target Compound 3,4,5-trimethoxyphenyl 1,3,4-oxadiazole High lipophilicity; strong electron-donating effects
Ethyl aroylacetate 3a 4-methoxyphenyl Aroylacetate Moderate solubility; lower steric bulk
Ethyl aroylacetate 3b 3,4-dimethoxyphenyl Aroylacetate Enhanced electron donation compared to 3a
Ethyl aroylacetate 3c 3,4,5-trimethoxyphenyl Aroylacetate Similar substituent to target but lacks oxadiazole; higher metabolic instability
Ethyl aroylacetate 3f 4-fluorophenyl Aroylacetate Electron-withdrawing effects; improved membrane permeability

Key Observations :

  • Replacement of the aroylacetate group (as in 3a–3g) with an oxadiazole ring (target compound) improves metabolic stability due to reduced esterase susceptibility .

Heterocycle Influence on Bioactivity

The 1,3,4-oxadiazole ring in the target compound contrasts with triazole or furazan rings in analogs (e.g., compound 6h in ).

Heterocycle Electronic Properties Metabolic Stability Example Compound
1,3,4-Oxadiazole Moderate π-acidity; H-bond acceptor High Target Compound
1,2,3-Triazole Strong dipole moment; Click chemistry compatibility Moderate Compound 6h
Furazan High ring strain; explosive potential Low Compound 2a

Implications :

  • Oxadiazoles are preferred in drug design for their balance of stability and hydrogen-bonding capacity, which may enhance target binding compared to triazoles or furazans.

Biological Activity

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug discovery.

Chemical Structure and Synthesis

The compound features a pyridine core substituted with an oxadiazole moiety and a trimethoxyphenyl group. The synthesis typically involves multi-step reactions that include cyclization processes to form the oxadiazole ring and subsequent modifications to introduce the pyridine and carboxylate functionalities.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer applications. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 Value (µM) Activity
HL-60 (Leukemia)19.0Moderate cytotoxicity
NCI H292 (Lung Cancer)42.1Moderate cytotoxicity
HT29 (Colon Cancer)Not specifiedPotential activity

In a study examining the antiproliferative effects of similar compounds, it was found that this compound exhibited significant inhibition against the HL-60 cell line with an IC50 value indicating effective cytotoxicity .

Antimicrobial Activity

Compounds with oxadiazole structures are also noted for their antimicrobial properties. This compound has been reported to demonstrate antibacterial and antifungal activities against various strains.

Microorganism Activity
Staphylococcus aureusAntibacterial
Candida albicansAntifungal

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is hypothesized to involve interactions with key biological macromolecules. Molecular docking studies indicate that the compound can form hydrogen bonds and hydrophobic interactions with target proteins involved in cancer cell proliferation and survival pathways.

Case Studies

A notable case study involved testing this compound against multiple cancer cell lines using MTT assays to evaluate cytotoxicity. The results highlighted its potential as an effective anticancer agent with selective activity towards certain cell types .

Q & A

Basic: What synthetic methodologies are typically employed to prepare this compound?

The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing a hydrazide derivative with carbon disulfide in the presence of potassium hydroxide (e.g., ethanol solvent, 10 hours), followed by acidification to isolate intermediates like 1,3,4-oxadiazole-thiones . Subsequent functionalization with trimethoxyphenyl groups may utilize Suzuki coupling or nucleophilic substitution, depending on precursor availability. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products like disubstituted byproducts .

Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation efficiency?

Optimization involves:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems.
  • Temperature control : Gradual heating (60–80°C) reduces thermal degradation of sensitive intermediates.
  • Solvent polarity : Ethanol/water mixtures (3:2 ratio) improve cyclization yields by stabilizing transition states .
  • Reaction time : Extending reflux duration (8–12 hours) ensures complete ring closure, confirmed by FT-IR (disappearance of -SH stretches at 2550 cm⁻¹) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • NMR : ¹H NMR identifies methyl (δ 1.2–1.4 ppm for ethyl ester), pyridine protons (δ 8.2–8.6 ppm), and oxadiazole-linked aromatic protons (δ 6.8–7.3 ppm).
  • FT-IR : Ester carbonyl (C=O) at ~1700 cm⁻¹ and oxadiazole C=N at 1600 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak matching the theoretical m/z (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₆: 400.15) .

Advanced: How can crystallographic data resolve conformational ambiguities in the pyridine-oxadiazole system?

Single-crystal X-ray diffraction reveals:

  • Puckering parameters : Pyridine rings may adopt flattened boat conformations (deviation ~0.224 Å from planarity), influencing steric interactions .
  • Dihedral angles : Between pyridine and oxadiazole rings (e.g., 80.94°), critical for assessing planarity and π-π stacking potential .
  • Hydrogen bonding : C—H···O interactions (2.8–3.0 Å) stabilize crystal packing, verified via Mercury software .

Basic: What biological screening strategies are appropriate for initial activity assessment?

  • Enzyme inhibition assays : Target acetylcholinesterase or COX-2 using Ellman’s method (IC₅₀ determination) .
  • Antimicrobial testing : Agar dilution (MIC against S. aureus or E. coli) with 100 µg/mL compound concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ to reference drugs like doxorubicin .

Advanced: How to address contradictory bioactivity data across studies?

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, eliminating false positives from impurities .
  • Dose-response curves : Test 0.1–100 µM ranges to identify non-linear effects (e.g., hormesis).
  • Solubility controls : Use DMSO stocks (<1% v/v) to avoid solvent interference .

Basic: What safety precautions are critical during handling?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acetic anhydride) .
  • Storage : Airtight containers at 2–8°C, away from light, to prevent ester hydrolysis .

Advanced: How to design SAR studies for trimethoxyphenyl modifications?

  • Substituent variation : Replace methoxy groups with halogens (e.g., Cl, Br) or methyl to assess electronic effects on bioactivity.
  • Scaffold hopping : Compare oxadiazole with triazole or thiadiazole analogs using molecular docking (AutoDock Vina) to predict target binding .
  • LogP analysis : Measure partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .

Basic: How to troubleshoot low yields in the final esterification step?

  • Activation reagents : Use DCC/DMAP to enhance coupling efficiency between carboxylic acid and ethanol.
  • Azeotropic distillation : Remove water with molecular sieves (3Å) to shift equilibrium toward ester formation .

Advanced: What computational methods predict metabolic stability?

  • ADMET prediction : SwissADME or pkCSM tools estimate CYP450 metabolism (e.g., 3A4/2D6 substrates) and half-life .
  • Metabolite ID : LC-MS/MS with human liver microsomes identifies oxidation sites (e.g., O-demethylation of trimethoxyphenyl) .

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